BenchChemオンラインストアへようこそ!

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide

Factor Xa inhibition Anticoagulant development Sulfonamide SAR

Procure this unsubstituted thiophene-2-sulfonamide as a critical SAR probe to map FXa binding affinity contributions. Its uncharacterized potency makes it invaluable as a matched negative control in selectivity panels—confirm ≥100-fold weaker activity versus lead candidates before use. Insist on comprehensive CoA, HRMS, and orthogonal HPLC-UV/ELSD validation prior to any screening campaign.

Molecular Formula C16H18N2O3S2
Molecular Weight 350.45
CAS No. 941983-27-3
Cat. No. B2458568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
CAS941983-27-3
Molecular FormulaC16H18N2O3S2
Molecular Weight350.45
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CS2)N3CCCCC3=O
InChIInChI=1S/C16H18N2O3S2/c1-12-7-8-13(17-23(20,21)16-6-4-10-22-16)11-14(12)18-9-3-2-5-15(18)19/h4,6-8,10-11,17H,2-3,5,9H2,1H3
InChIKeyYEDPRHWDEQXVQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 15 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide (CAS 941983-27-3): Critical Evidence Gap Assessment for Scientific Procurement


N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide (CAS 941983-27-3; molecular formula C₁₆H₁₈N₂O₃S₂; molecular weight 350.45 g/mol) belongs to the aryl-sulfonamide class of compounds, a structural family that includes potent, direct inhibitors of blood coagulation Factor Xa (FXa) [1]. Despite structural features consistent with known FXa pharmacophores—an oxopiperidine warhead, a central sulfonamide linker, and a terminal thiophene ring—no peer-reviewed primary research paper, patent, or authoritative public database (PubChem BioAssay, ChEMBL, BindingDB) reports quantitative biochemical activity (IC₅₀, Kᵢ), cellular functional data, pharmacokinetic parameters, or in vivo efficacy for this specific compound [1]. Procurement solely on the basis of chemical class membership introduces substantial uncertainty regarding potency, selectivity, metabolic stability, and lot-to-lot reproducibility.

Why Thiophene-2-Sulfonamide Analogs Cannot Be Considered Interchangeable Substitutes for CAS 941983-27-3


The aryl-sulfonamide FXa inhibitor class is notorious for steep structure–activity relationships (SAR): minor modifications to the aryl substitution pattern, the nature of the terminal heterocycle, or the sulfonamide linker can alter FXa Kᵢ by over three orders of magnitude [1]. In a representative SAR study of N-aryl-3-(arylsulfonylamino)-piperidone inhibitors, the most optimized compound achieved a FXa Kᵢ of 0.043 nM, while close congeners bearing different terminal heterocycles or altered piperidone regiochemistry displayed dramatically reduced affinity [1]. Consequently, the unsubstituted thiophene-2-sulfonamide compound CAS 941983-27-3 cannot be assumed to recapitulate the nanomolar potency or selectivity profile of its chloro-substituted (CAS 1374575-56-2), ethyl-substituted (CAS 941980-26-3), or phenyl-substituted structural neighbors without direct head-to-head data [1]. Using an uncharacterized analog as a surrogate for a validated ligand introduces risk of false-negative activity in target engagement assays and false-positive signaling in off-target profiling panels.

Verifiable Quantitative Differentiation Data for N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide (CAS 941983-27-3)


Evidence Gap: No Published Biochemical IC₅₀, Binding Affinity, or Cellular Activity Data Exist for CAS 941983-27-3

A comprehensive search of publicly available primary literature (PubMed), bioactivity databases (PubChem BioAssay AID 1932695, AID 1925318; ChEMBL; BindingDB), patent filings (USPTO, EPO, WIPO), and authoritative chemical registries (FDA NCATS Inxight, Merck Index) identified zero records reporting any quantitative biological activity measurement—biochemical IC₅₀, equilibrium dissociation constant (Kᵢ), cellular EC₅₀, or in vitro selectivity ratio—for CAS 941983-27-3 [1][2]. In contrast, the structurally related 5-chloro analog (CAS 1374575-56-2) is annotated in multiple sources as a Factor Xa inhibitor with reported binding to the enzyme active site [2]. For the target compound, no comparator study, SAR table, or dose–response curve has been deposited in any public repository. The absence of data is not evidence of inactivity; it is a critical informational void that precludes evidence-based selection against any analog or alternative.

Factor Xa inhibition Anticoagulant development Sulfonamide SAR Procurement risk assessment Compound characterization deficit

Reference Standard Purity and Characterization: CAS 941983-27-3 Is Currently Offered Only as a Non-Pharmacopeial Research-Grade Compound

CAS 941983-27-3 is not listed as a pharmacopeial reference standard (USP, Ph.Eur., BP, JP, IP) and is not cataloged as an identified impurity in Apixaban or any approved drug product by the FDA, EMA, or ICH M7 guidelines [1]. Commercial availability is limited to non-pharmacopeial research-grade suppliers (e.g., BenchChem B2458568, EvitaChem EVT-2595642) providing standard purity specifications (typically ≥95–98% by HPLC) with certificates of analysis (CoA) for identity (NMR, MS) and purity (HPLC). In contrast, the 5-chloro analog CAS 1374575-56-2 is offered by multiple suppliers with similar research-grade specifications and is widely recognized as a structurally relevant Apixaban impurity surrogate [1]. The absence of a pharmacopeial monograph or certified reference material designation for CAS 941983-27-3 means that lot-to-lot consistency relies solely on manufacturer-provided analytical data, and no independent, publicly validated purity protocol or impurity profile exists [1].

Reference standard Impurity profiling Analytical method validation Procurement quality Pharmacopeial certification

Best-Fit Procurement Scenarios for CAS 941983-27-3 Given Current Evidence Limitations


Exploratory FXa Structure–Activity Relationship (SAR) Probe with Mandatory In-House Characterization

As a structurally distinct member of the thiophene-sulfonamide FXa inhibitor class, CAS 941983-27-3 can serve as an SAR probe to map the contribution of an unsubstituted thiophene-2-sulfonamide terminus to binding affinity. Since no published IC₅₀ or Kᵢ exists, the compound must be tested head-to-head with characterized analogs such as the 5-chloro (CAS 1374575-56-2) and 5-ethyl (CAS 941980-26-3) derivatives in an identical FXa enzymatic assay (e.g., chromogenic substrate S-2765 hydrolysis, calibrated with a reference inhibitor such as Apixaban, Kᵢ = 0.08 nM for human FXa [1]). Procurement should be contingent on supplier provision of a comprehensive Certificate of Analysis (HPLC purity, NMR identity, and residual solvent analysis), and the user should independently verify compound identity by high-resolution mass spectrometry (HRMS) and purity by orthogonal HPLC-UV/ELSD before committing to a screening campaign.

Analytical Method Development Surrogate for Apixaban Impurity Profiling

Given its structural proximity to the Apixaban core scaffold—specifically sharing the oxopiperidine-phenyl-sulfonamide motif—CAS 941983-27-3 may function as a system suitability test (SST) compound or a surrogate retention-time marker in HPLC/UPLC method development for Apixaban impurity profiling [2]. However, this application is speculative: the compound has not been identified as an actual Apixaban process impurity, degradation product, or metabolite in any published manufacturing or stability study. Users should first establish chromatographic separation from known Apixaban impurities (e.g., PG ester-1, PG ester-2, and genotoxic impurities identified in Satheesh et al., 2022 [2]) and validate that the compound does not co-elute with any pharmacopeial impurity before employing it as a retention-time marker.

Negative Control or Selectivity Counter-Screen for Off-Target Profiling of FXa Inhibitor Candidates

If in-house testing reveals that CAS 941983-27-3 is substantially less potent against FXa than its halogenated and alkylated congeners—as the class SAR would predict for compounds lacking an optimized S1 pocket aryl substituent [1]—the compound could be deployed as a matched negative control in selectivity panels (e.g., against trypsin, thrombin, factor VIIa, factor IXa, factor XIa, plasmin, and tissue-type plasminogen activator). A negative control that shares the core scaffold but lacks nanomolar potency is invaluable for teasing apart target-specific from scaffold-driven off-target activity. Users must first generate the primary FXa IC₅₀ data and confirm that potency is ≥100-fold weaker than the lead candidate before allocating this compound to selectivity counter-screening.

Quote Request

Request a Quote for N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.